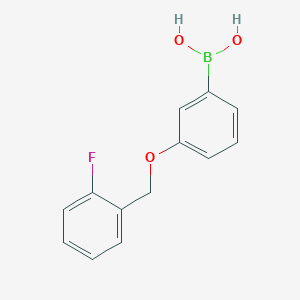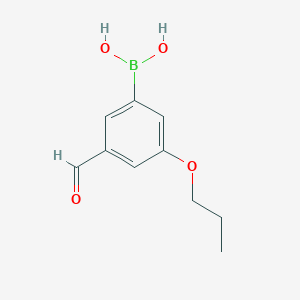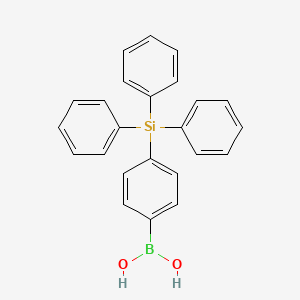
N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide (NFTC) is a novel small molecule drug candidate that has been developed for the treatment of a variety of diseases. NFTC is a synthetic compound with a unique chemical structure, and its potential applications have been studied in both preclinical and clinical settings. NFTC has been shown to possess a number of beneficial properties, including anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-cancer activities. In addition, NFTC has been shown to possess a number of other beneficial properties, such as inhibition of protein kinases, inhibition of histone deacetylases, and inhibition of DNA methyltransferases.
Aplicaciones Científicas De Investigación
Thiophene Derivatives in Medicinal Chemistry
- Biological Activities of Thiophene Derivatives : Thiophene derivatives have been found to possess a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Some thiophene compounds are in use as pharmaceuticals, such as Cefoxitin, Cephalothin, and Raltitrexed. The synthesis and modification of thiophene derivatives have attracted significant attention due to their potential applications in medicinal chemistry and other fields (D. Xuan, 2020).
Synthesis and Evaluation for Carcinogenicity
- Synthesis and Carcinogenic Evaluation : A study on the synthesis of thiophene analogues of known carcinogens and their evaluation for potential carcinogenicity revealed insights into the chemical and biological behavior of such compounds. While in vitro tests indicated potential carcinogenicity, doubts were raised about their capability to induce tumors in vivo. This highlights the importance of thorough evaluation of new chemical entities for safety and biological effects (J. Ashby et al., 1978).
Fluorescent Probes for Zinc Ion Determination
- Fluorescent Chemosensors Based on Thiophene Derivatives : Research into the development of fluorescent sensors based on thiophene derivatives for the detection of Zn2+ ions in environmental and biological applications has shown promising results. These derivatives have been modified to improve water solubility and cell membrane permeability, highlighting the versatility of thiophene derivatives in designing functional receptors for bio-imaging and sensing applications (Nur Syamimi Mohamad et al., 2021).
Direcciones Futuras
The future directions for “N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry. Thiophene derivatives are known to exhibit a variety of biological effects, making them a potential class of biologically active compounds .
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGUYVXRNCYRPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)



![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)


![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)


